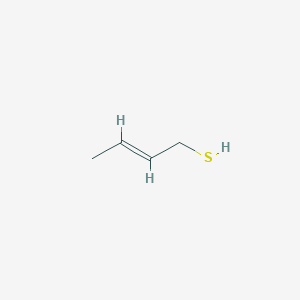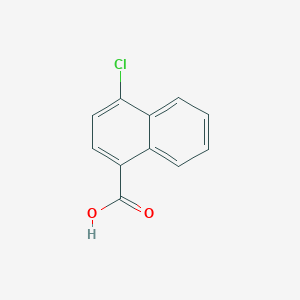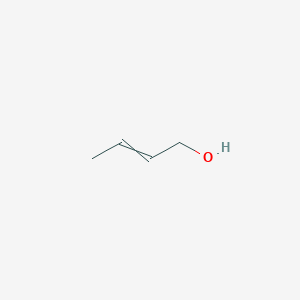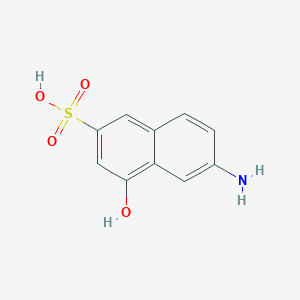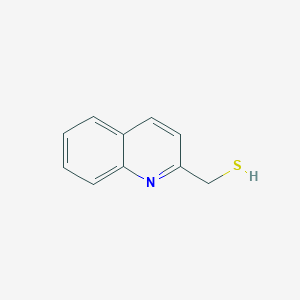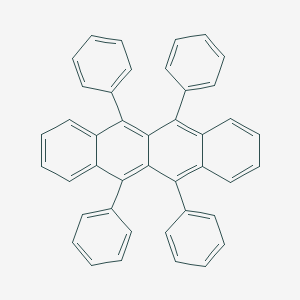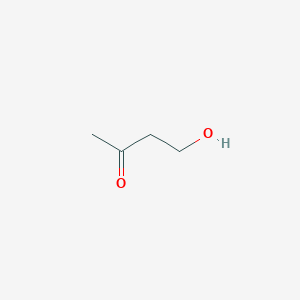
Trifluorométhanesulfinate de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium trifluoromethanesulfinate (CF₃SO₂Na) is the sodium salt of trifluoromethanesulfinic acid. It is a stable, inexpensive reagent widely used in organic fluorine chemistry. This compound is particularly known for its ability to introduce trifluoromethyl groups into various organic molecules, making it a valuable tool in synthetic chemistry .
Applications De Recherche Scientifique
Sodium trifluoromethanesulfinate has a wide range of applications in scientific research:
- Chemistry: It is used as a reagent for trifluoromethylation reactions, which are essential in the synthesis of pharmaceuticals and agrochemicals .
- Biology: It helps in the modification of biomolecules to study their functions and interactions.
- Medicine: It is used in the development of drugs with improved metabolic stability and bioavailability .
- Industry: It is employed in the production of specialty chemicals and materials with unique properties .
Mécanisme D'action
Target of Action
Sodium Trifluoromethanesulfinate, also known as the Langlois reagent , primarily targets electron-rich aromatic compounds . It acts as a suitable reagent for introducing trifluoromethyl groups onto these compounds .
Mode of Action
The compound interacts with its targets through a free radical mechanism . This interaction is facilitated by t-butyl hydroperoxide, an oxidant . The reaction conditions can influence whether sodium sulfinates act as sulfonylating, sulfenylating, or sulfinylating reagents .
Biochemical Pathways
Sodium Trifluoromethanesulfinate affects various biochemical pathways, leading to the formation of many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . It plays a significant role in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
Result of Action
The action of Sodium Trifluoromethanesulfinate results in the formation of various organosulfur compounds . For instance, it can trifluoromethylate electron-deficient aromatic compounds under biphasic conditions . It can also contribute to the synthesis of β-trifluoromethyl alcohols from alkenes when DMSO is used as an oxidant .
Action Environment
The action, efficacy, and stability of Sodium Trifluoromethanesulfinate can be influenced by environmental factors such as light and oxygen . For example, a light and oxygen-enabled sodium trifluoromethanesulfinate-mediated strategy has been developed for the aerobic oxidation of alcohols .
Analyse Biochimique
Biochemical Properties
Sodium Trifluoromethanesulfinate is known to participate in biochemical reactions, particularly in the trifluoromethylation of aromatic compounds . This reaction operates via a free radical mechanism . It is also able to trifluoromethylate electron-deficient aromatic compounds under biphasic conditions .
Cellular Effects
Its role in trifluoromethylation suggests that it could potentially influence cellular processes that involve the modification of aromatic compounds .
Molecular Mechanism
This reaction operates via a free radical mechanism .
Temporal Effects in Laboratory Settings
Its stability and reactivity suggest that it could potentially have long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
Sodium Trifluoromethanesulfinate is involved in the trifluoromethylation of aromatic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium trifluoromethanesulfinate can be synthesized through several methods. One common approach involves the reaction of trifluoromethyl alkyl halide with an inorganic sulfur reducing agent, sodium bicarbonate, and water. The reaction is carried out at room temperature for 2-50 hours to obtain the sulfinate, which is then oxidized to generate the sulfonate .
Industrial Production Methods: In industrial settings, sodium trifluoromethanesulfinate is often produced by dissolving sodium sulfite in water and reacting it with trifluoromethyl sulfinyl chloride under controlled conditions. The reaction is typically carried out in a metal pressure-proof reactor to ensure safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium trifluoromethanesulfinate undergoes various types of reactions, including:
Oxidation: It can be oxidized to form trifluoromethanesulfonic acid.
Reduction: It can be reduced to form trifluoromethyl sulfide.
Substitution: It can participate in substitution reactions to introduce trifluoromethyl groups into aromatic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include t-butyl hydroperoxide and dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Catalysts like copper or palladium are often employed in substitution reactions.
Major Products:
- Trifluoromethanesulfonic acid
- Trifluoromethyl sulfide
- Trifluoromethylated aromatic compounds
Comparaison Avec Des Composés Similaires
- Sodium trifluoromethanesulfonate (CF₃SO₃Na)
- Zinc difluoromethanesulfinate (Zn(CF₂SO₂)₂)
Comparison:
- Sodium trifluoromethanesulfinate is unique in its ability to introduce trifluoromethyl groups under mild conditions, making it more versatile compared to other reagents.
- Sodium trifluoromethanesulfonate is primarily used as a catalyst and reagent in organic reactions, but it does not offer the same level of reactivity for trifluoromethylation.
- Zinc difluoromethanesulfinate can introduce difluoromethyl groups, but it requires more stringent reaction conditions compared to sodium trifluoromethanesulfinate .
Propriétés
Numéro CAS |
2926-29-6 |
|---|---|
Formule moléculaire |
CHF3NaO2S |
Poids moléculaire |
157.07 g/mol |
Nom IUPAC |
sodium;trifluoromethanesulfinate |
InChI |
InChI=1S/CHF3O2S.Na/c2-1(3,4)7(5)6;/h(H,5,6); |
Clé InChI |
FGANOFJJPMSZCK-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)[O-].[Na+] |
SMILES isomérique |
C(F)(F)(F)S(=O)[O-].[Na+] |
SMILES canonique |
C(F)(F)(F)S(=O)O.[Na] |
Key on ui other cas no. |
2926-29-6 |
Pictogrammes |
Irritant |
Synonymes |
1,1,1-Trifluoromethanesulfinic Acid Sodium Salt (1:1); Trifluoromethanesulfinic Acid Sodium Salt; Langlois reagent; Sodium Trifluoromethanesulfinate; Sodium Trifluoromethylsulfinate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


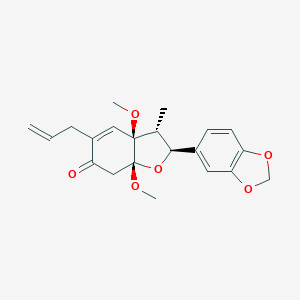

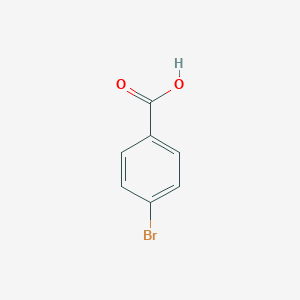
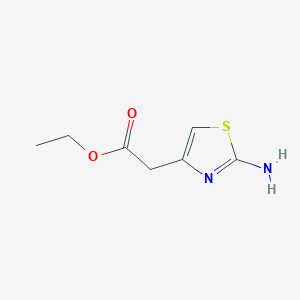

![(2R)-2-[(R)-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethenyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B42811.png)
